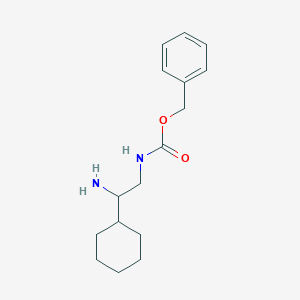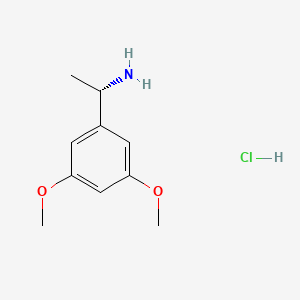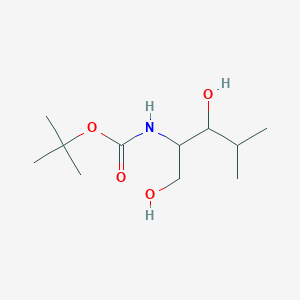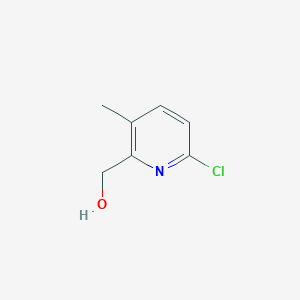
2-Pyridinemethanol, 6-chloro-3-methyl-
Vue d'ensemble
Description
“2-Pyridinemethanol, 6-chloro-3-methyl-” is a chemical compound with the molecular formula C7H8ClNO . It is also known as “(6-Chloro-3-Methylpyridin-2-yl)Methanol” and has a molecular weight of 157.59752 .
Molecular Structure Analysis
The molecular structure of “2-Pyridinemethanol, 6-chloro-3-methyl-” consists of a pyridine ring with a methyl group at the 3rd position, a hydroxyl group at the 2nd position, and a chlorine atom at the 6th position .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Processes: "2-Pyridinemethanol, 6-chloro-3-methyl-" serves as an intermediate in the synthesis of drugs, particularly for cardiovascular diseases. Its preparation involves oxidation, rearrangement, acylation, and hydrolysis of 2-methylpyridine (L. Hui, 2009).
- Volumetric Properties: The volumetric properties of aqueous solutions of 2-pyridinemethanol derivatives, including 6-chloro-3-methyl, were studied, revealing significant deviations in thermal expansion coefficients from ideality, indicating strong intermolecular interactions (I. Kul et al., 2013).
Biological and Pharmacological Applications
- Herbicidal Activity: Different chlorine-substituted pyridine derivatives, including 6-chloro analogs, have varying herbicidal properties. The 6-chloro variant was found to be inactive, demonstrating the importance of substitution patterns on biological activity (T. A. Andrea et al., 1990).
- Antimicrobial Activity: N-substituted derivatives of 6-methyl-2-pyridinemethanol, a similar compound, exhibited moderate antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (P. V. G. Reddy et al., 2003).
Industrial and Synthetic Chemistry
- Catalysis and Chemical Reactions: Studies have explored the oxidation processes of 2-pyridinemethanol derivatives, including their kinetic aspects and reaction mechanisms, which are crucial for understanding their behavior in various industrial and synthetic chemistry applications (E. Kita & G. Uścińska, 2003).
Safety and Hazards
Propriétés
IUPAC Name |
(6-chloro-3-methylpyridin-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-2-3-7(8)9-6(5)4-10/h2-3,10H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRPJLDCPOLWEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridinemethanol, 6-chloro-3-methyl- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




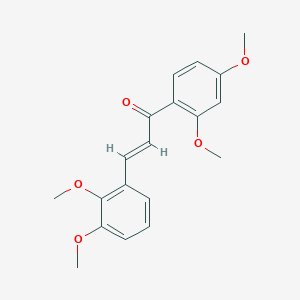
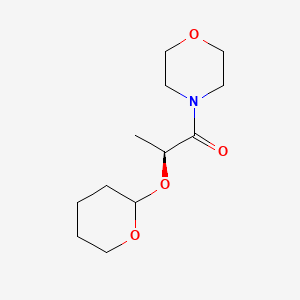

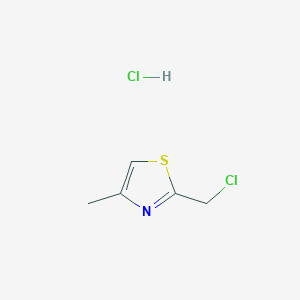
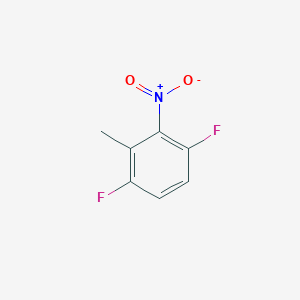
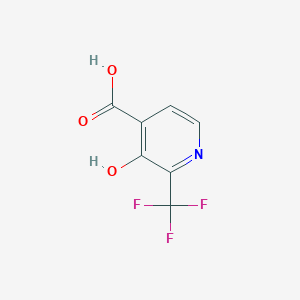
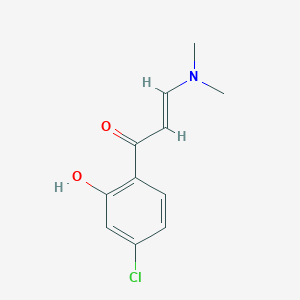
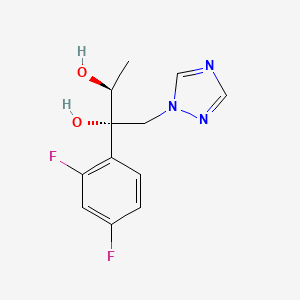
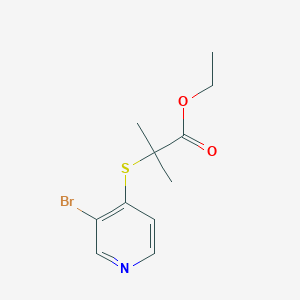
![tert-butyl N-[(1-aminocycloheptyl)methyl]carbamate](/img/structure/B3099248.png)
